molecular formula C19H24FN3O2S B5646039 3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(2-fluorophenyl)sulfonyl]piperidine

3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(2-fluorophenyl)sulfonyl]piperidine

Cat. No. B5646039
M. Wt: 377.5 g/mol
InChI Key: OKAHJYYJOURTFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-[1-(Cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(2-fluorophenyl)sulfonyl]piperidine often involves enantioselective [4 + 2] cycloaddition reactions. For instance, a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones, which are structurally related, showcases the use of chiral primary amine and o-fluorobenzoic acid to promote asymmetric cycloaddition reactions of N-sulfonylimines and enones or ynones (Liu et al., 2013).

Molecular Structure Analysis

Detailed molecular structure analysis often involves X-ray diffraction studies. For example, the crystal and molecular structure of a compound containing a piperidin-4-yl-sulfonyl moiety similar to the compound of interest was determined, revealing a monoclinic crystal system and a chair conformation of the piperidine ring. This study demonstrates the importance of understanding the geometric and electronic structure of such compounds (Naveen et al., 2015).

Chemical Reactions and Properties

Research into the chemical reactions and properties of related compounds includes the design and synthesis of analogues as histamine-3 receptor antagonists, highlighting the chemical versatility and functionalization capacity of the piperidine scaffold. The structure-activity relationship studies identify specific sulfone analogues with excellent receptor affinities, showcasing the compound's chemical reactivity and interaction with biological molecules (Becknell et al., 2012).

Physical Properties Analysis

The physical properties of compounds in this class, such as solubility, melting point, and crystalline structure, are crucial for their handling and application in synthesis. Although specific data on 3-[1-(Cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(2-fluorophenyl)sulfonyl]piperidine were not provided, studies on similar compounds offer insights into methodologies for analyzing these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the compound's behavior under different chemical conditions. For instance, the synthesis and characterization of derivatives highlight the compound's capacity for modification and its potential utility in creating biologically active molecules (Khalid et al., 2016).

properties

IUPAC Name

3-[1-(cyclobutylmethyl)imidazol-2-yl]-1-(2-fluorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2S/c20-17-8-1-2-9-18(17)26(24,25)23-11-4-7-16(14-23)19-21-10-12-22(19)13-15-5-3-6-15/h1-2,8-10,12,15-16H,3-7,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAHJYYJOURTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN=C2C3CCCN(C3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(2-fluorophenyl)sulfonyl]piperidine

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